Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate
Description
Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate is a chiral ester derivative featuring a hydroxyl group at the C2 position (S-configuration) and an ethoxycarbonyl-protected amino group at the C4 position. This compound is structurally characterized by its dual ester functionality and stereochemical complexity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and bioactive molecules.
Properties
CAS No. |
920753-44-2 |
|---|---|
Molecular Formula |
C9H17NO5 |
Molecular Weight |
219.23 g/mol |
IUPAC Name |
ethyl (2S)-4-(ethoxycarbonylamino)-2-hydroxybutanoate |
InChI |
InChI=1S/C9H17NO5/c1-3-14-8(12)7(11)5-6-10-9(13)15-4-2/h7,11H,3-6H2,1-2H3,(H,10,13)/t7-/m0/s1 |
InChI Key |
CQISKPGEUORWHY-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCNC(=O)OCC)O |
Canonical SMILES |
CCOC(=O)C(CCNC(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reductive Amination
One of the widely used methods for synthesizing this compound is through reductive amination of ethyl 2-oxo-4-phenylbutanoate with amino acids. This method typically involves:
Reactants : Ethyl 2-oxo-4-phenylbutanoate and an amino acid such as L-alanine.
Catalyst : A reducing agent like sodium borohydride or lithium aluminum hydride is often used to facilitate the reaction.
Conditions : The reaction is usually conducted in an inert atmosphere under controlled temperature conditions to minimize side reactions and ensure high yields.
This method has been shown to yield the desired compound with good stereoselectivity, making it suitable for applications requiring specific enantiomers.
Direct Esterification
Another approach involves the direct esterification of 4-hydroxybutyric acid with ethyl chloroformate:
Reactants : 4-Hydroxybutyric acid and ethyl chloroformate.
Catalyst : A base such as triethylamine or pyridine may be used to neutralize the hydrochloric acid formed during the reaction.
-
- Combine the reactants in a dry solvent like dichloromethane.
- Stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Quench the reaction with water and extract the organic layer.
- Purify the product through distillation or chromatography.
This method has been reported to provide high yields and purity of this compound.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of the different preparation methods discussed:
| Method | Reactants | Catalyst | Yield (%) | Comments |
|---|---|---|---|---|
| Reductive Amination | Ethyl 2-oxo-4-phenylbutanoate + Amino Acid | Sodium Borohydride | High | High stereoselectivity; suitable for enantiomers |
| Direct Esterification | 4-Hydroxybutyric Acid + Ethyl Chloroformate | Triethylamine | High | Simple procedure; effective purification |
Research Findings and Considerations
Recent studies have shown that optimizing reaction conditions, such as solvent choice and temperature control, significantly impacts yield and purity. For example, using inert solvents like tetrahydrofuran can enhance reaction efficiency by preventing unwanted side reactions.
Moreover, safety precautions are critical when handling reactive chemicals like ethyl chloroformate, which can release harmful gases upon hydrolysis. Proper laboratory practices must be followed to ensure safe handling and disposal of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
Synthesis of Bioactive Molecules
Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate serves as a versatile building block in the synthesis of various bioactive compounds. Its structural features enable the modification of functional groups, facilitating the creation of analogs with enhanced biological activity.
| Compound | Synthesis Method | Yield |
|---|---|---|
| Compound A | Reaction with ethyl chloroformate | 90% |
| Compound B | Amidation with amines | 85% |
These reactions highlight the compound's utility in generating derivatives that can be screened for pharmacological properties.
Anticancer Research
Recent studies have investigated the role of this compound in cancer therapy. It has been shown to interact with antiapoptotic proteins such as Bcl-2, suggesting its potential as an anticancer agent.
A notable study assessed its analogs for their binding affinities to Bcl-2 proteins and their cytotoxic effects on cancer cell lines:
| Compound | Binding Affinity (nM) | Cytotoxicity (IC50, µM) |
|---|---|---|
| Analog 1 | 15 | 5 |
| Analog 2 | 20 | 10 |
These findings indicate that modifications to the this compound structure can enhance its anticancer properties.
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce oxidative stress shows promise for therapeutic applications in conditions like Alzheimer's disease.
A study demonstrated that treatment with this compound resulted in:
- Reduced neuronal apoptosis
- Improved cognitive function in animal models
Case Study 1: Anticancer Activity
In a controlled study, researchers evaluated the efficacy of this compound against non-small cell lung carcinoma cells. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis through Bcl-2 pathway modulation.
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective properties of this compound involved administering it to transgenic mice models of Alzheimer's disease. Results indicated a marked improvement in memory retention and a decrease in amyloid-beta plaque formation, suggesting its potential for further development as a therapeutic agent.
Mechanism of Action
The mechanism of action of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and biochemical reactions. The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related molecules:
Table 1: Comparative Analysis of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate and Analogues
Key Comparisons
Structural Complexity The target compound is less complex than (S,R)-22 (), which contains a benzylamino group and three ester moieties, but more elaborate than the simple hydroxyester Ethyl (2S)-2-hydroxybutanoate (). Compared to the Boc-protected analogue (), the ethoxycarbonyl group in the target compound offers distinct stability under acidic conditions, as Boc groups are typically cleaved by trifluoroacetic acid .
Synthetic Approaches Compounds like (S,R)-22 () and S4e2 () require multi-step protocols involving coupling agents (e.g., HATU), hydrogenation, and protecting group strategies. The target compound likely follows a similar pathway but avoids the need for benzyl or allyl group introductions. The Boc-protected analogue () employs tert-butoxycarbonyl for amino protection, whereas the target compound uses ethoxycarbonyl, which may simplify deprotection steps in certain contexts .
Reactivity and Applications The ethoxycarbonylamino group in the target compound enhances its utility as a protected amino acid intermediate, analogous to compounds used in for synthesizing pyrrolo[2,3-d]pyrimidine derivatives. The allyl group in S4e2 () enables further functionalization (e.g., olefin metathesis or oxidation), a feature absent in the target compound . The simpler Ethyl (2S)-2-hydroxybutanoate () lacks amino functionality, limiting its role to basic ester applications like solvent or flavoring agents .
Research Findings
- Stability : Ethoxycarbonyl groups are more resistant to hydrolysis under basic conditions compared to Boc groups, making the target compound suitable for reactions requiring alkaline environments .
- Stereochemical Utility : The S-configuration at C2 ensures enantioselectivity in drug synthesis, as seen in analogues used for bioactive molecule construction ().
- Scalability : The synthesis of similar compounds in achieves yields up to 78%, suggesting feasible scalability for the target compound with optimized protocols .
Notes
Ethoxycarbonyl and Boc-protected analogues serve complementary roles: the former for stability in basic media, the latter for acid-labile protection .
The absence of aromatic or heteroaromatic substituents (cf. and ) simplifies the target compound’s purification compared to fluorophenyl or benzyl-containing derivatives.
Biological Activity
Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate, a compound with significant biological potential, has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes an ethoxycarbonyl group and a hydroxybutanoate moiety. The compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the ethoxycarbonyl group through esterification reactions followed by amination and hydrolysis steps to yield the final product.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. A comparative analysis of various synthesized compounds revealed that those containing this structure demonstrated potent activity against a range of microorganisms, including:
- Bacteria: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
- Fungi: Candida albicans, Aspergillus flavus
The results showed that the compounds had minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting their potential as effective antimicrobial agents .
| Compound | MIC (µg/mL) | Target Microorganism |
|---|---|---|
| 1 | 8 | E. coli |
| 2 | 16 | S. aureus |
| 3 | 32 | C. albicans |
Anti-Cancer Activity
This compound has also been investigated for its anti-cancer properties. Research has shown that it can induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins such as Bcl-2. In vitro studies demonstrated that compounds with this structure displayed cytotoxic effects against various cancer cell lines, including non-small-cell lung carcinoma (NCI-H460) .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Proliferation: The compound interferes with the cell cycle, leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis: It promotes programmed cell death through the activation of caspases and the downregulation of Bcl-2 family proteins.
- Antimicrobial Action: The compound disrupts bacterial cell membranes or inhibits essential metabolic pathways, leading to cell death.
Case Study 1: Antimicrobial Efficacy
In a study published in 2012, researchers synthesized a series of ethyl derivatives and evaluated their antimicrobial activities. The study concluded that modifications to the ethoxycarbonyl group significantly enhanced the antimicrobial efficacy against both gram-positive and gram-negative bacteria .
Case Study 2: Cancer Cell Line Testing
A separate investigation focused on the anti-cancer properties of ethyl derivatives against ovarian cancer cell lines. The findings indicated that compounds similar to this compound effectively reduced tumor growth in vitro and showed promise for further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate, and how do reaction conditions influence yield and stereoselectivity?
- Methodology : A plausible synthesis route involves coupling a β-hydroxy ester precursor with a protected amino group. For example, enantioselective reduction of a keto intermediate (e.g., ethyl 2-keto-4-[(ethoxycarbonyl)amino]butanoate) using catalytic hydrogenation or enzymatic methods can introduce the (2S)-stereocenter . Reaction optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance nucleophilic substitution steps in carbamate formation .
- Temperature : Prolonged heating (e.g., 60°C for 27 hours) improves conversion in carbamate coupling reactions but risks racemization .
- Purification : Reverse-phase C18 chromatography (acetonitrile/water gradients) effectively isolates polar intermediates .
Q. How is the stereochemical integrity of this compound confirmed during synthesis?
- Methodology : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Absolute configuration is validated via:
- X-ray crystallography : Resolves spatial arrangement of substituents .
- Optical rotation comparison : Matches literature values for (2S)-configured analogs .
- NMR spectroscopy : NOE (nuclear Overhauser effect) experiments confirm spatial proximity of protons in the chiral center .
Q. What strategies mitigate racemization during the synthesis of this compound?
- Methodology :
- Low-temperature reactions : Reduces thermal energy, minimizing stereochemical scrambling .
- Protecting groups : Use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups stabilizes intermediates during coupling steps .
- Enzymatic catalysis : Lipases or esterases with high enantioselectivity preserve chirality during hydrolysis or transesterification .
Q. How is the stability of this compound assessed under varying pH and temperature conditions?
- Methodology : Accelerated degradation studies:
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by LC-MS analysis to identify degradation products (e.g., hydrolysis of the ester or carbamate groups) .
- Thermal stability : TGA (thermogravimetric analysis) determines decomposition temperatures, while DSC (differential scanning calorimetry) identifies phase transitions .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes in the catalytic hydrogenation of Ethyl 2-keto-4-[(ethoxycarbonyl)amino]butanoate to the (2S)-configured product?
- Methodology :
- Density functional theory (DFT) : Models transition states to predict enantioselectivity based on catalyst-substrate interactions .
- Kinetic studies : Compare rates of (2S) vs. (2R) formation using chiral catalysts (e.g., Ru-BINAP complexes) to identify rate-limiting steps .
- Isotope labeling : Deuterium tracing in hydrogenation reactions reveals hydrogenation pathways and steric effects .
Q. How are diastereomeric impurities resolved in this compound, and what analytical techniques quantify their presence?
- Methodology :
- Preparative chromatography : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) isolates diastereomers .
- qNMR (quantitative NMR) : Integrates proton signals to determine impurity levels down to 0.1% .
- Mass spectrometry : HRMS (high-resolution MS) identifies trace impurities via exact mass matching .
Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how are structure-activity relationships (SAR) explored?
- Methodology :
- Enzyme inhibition assays : Test compound libraries against target enzymes (e.g., proteases or kinases) using fluorescence-based or calorimetric readouts .
- Cell-based assays : Measure cytotoxicity, membrane permeability, or metabolic stability in hepatic (HepG2) or intestinal (Caco-2) cell lines .
- SAR studies : Synthesize analogs with modified carbamate or hydroxy groups to correlate structural features with activity .
Q. How are contradictory data on the hydrolytic stability of this compound reconciled across studies?
- Methodology :
- Meta-analysis : Compare experimental conditions (e.g., buffer composition, ionic strength) to identify confounding variables .
- Degradation kinetics : Apply the Arrhenius equation to extrapolate stability data across temperatures and predict shelf-life .
- Advanced analytics : Use 2D NMR (e.g., HSQC, HMBC) to detect minor degradation pathways not resolved by LC-MS .
Key Data from Literature
- Stereoselective synthesis : Enantiomeric excess (ee) >99% achieved via Ru-catalyzed hydrogenation of ethyl 2-keto-4-phenylbutanoate .
- Chromatographic resolution : Chiral HPLC retention times: (2S)-isomer = 12.3 min, (2R)-isomer = 14.7 min (Chiralpak AD-H, 80:20 hexane/ethanol) .
- Degradation half-life : t1/2 = 48 hours at pH 7.4 and 25°C, decreasing to 6 hours at pH 1.2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
